methyl 1-cyclohexyl-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Methyl 1-cyclohexyl-1H-1,2,3-triazole-4-carboxylate is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Target of Action
Methyl 1-cyclohexyl-1H-1,2,3-triazole-4-carboxylate is a compound with a triazole moiety. Triazole compounds have been found to exhibit inhibitory potential against the enzyme carbonic anhydrase-II . Carbonic anhydrase-II is an enzyme that plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide .
Mode of Action
The mode of action of this compound involves its interaction with the active site residues of the carbonic anhydrase-II enzyme . The compound’s carbonyl oxygen may interact with the Zn ion in the enzyme’s active site via a metallic bond . This interaction can inhibit the enzyme’s activity, thereby affecting the hydration of carbon dioxide .
Biochemical Pathways
The inhibition of carbonic anhydrase-II by this compound affects the carbon dioxide hydration pathway . This pathway is crucial for maintaining pH balance in the body. Disruption of this pathway can lead to changes in the body’s pH balance .
Result of Action
The result of this compound’s action is the inhibition of carbonic anhydrase-II enzyme activity . This inhibition disrupts the carbon dioxide hydration pathway, potentially leading to changes in the body’s pH balance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-cyclohexyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the “Click” chemistry approach, which involves the cycloaddition of an azide and an alkyne. The reaction is usually catalyzed by copper(I) ions and carried out in an aqueous medium . The starting materials for this synthesis are often commercially available or can be prepared through standard organic synthesis techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-cyclohexyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triazole ring into other nitrogen-containing heterocycles.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the triazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
Methyl 1-cyclohexyl-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Methyl 1H-1,2,4-triazole-3-carboxylate: Another triazole derivative with similar chemical properties but different biological activities.
1,2,3-Triazole-4-carboxamide derivatives: These compounds have shown significant anticancer activity and are structurally similar to methyl 1-cyclohexyl-1H-1,2,3-triazole-4-carboxylate.
Uniqueness
This compound is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its cyclohexyl group enhances its lipophilicity, potentially improving its ability to interact with biological membranes and targets.
Properties
IUPAC Name |
methyl 1-cyclohexyltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-15-10(14)9-7-13(12-11-9)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKIHGQGIFIYSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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